molecular formula C13H36N2O2Si4 B13790948 Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- CAS No. 64521-18-2

Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)-

Katalognummer: B13790948
CAS-Nummer: 64521-18-2
Molekulargewicht: 364.78 g/mol
InChI-Schlüssel: LMLBEVJWYBBWJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- typically involves the reaction of urea with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include trimethylsilyl chloride, water, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- is primarily based on the properties of the trimethylsilyl groups. These groups can protect reactive sites on molecules, thereby preventing unwanted side reactions. The compound can also act as a stabilizing agent for reactive intermediates, facilitating their use in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- include other trimethylsilyl derivatives such as:

The uniqueness of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- lies in its combination of urea and multiple trimethylsilyl groups, which provide both stability and reactivity, making it a versatile reagent in various applications.

Eigenschaften

CAS-Nummer

64521-18-2

Molekularformel

C13H36N2O2Si4

Molekulargewicht

364.78 g/mol

IUPAC-Name

1,1,3-tris(trimethylsilyl)-3-trimethylsilyloxyurea

InChI

InChI=1S/C13H36N2O2Si4/c1-18(2,3)14(17-21(10,11)12)13(16)15(19(4,5)6)20(7,8)9/h1-12H3

InChI-Schlüssel

LMLBEVJWYBBWJM-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)N(C(=O)N([Si](C)(C)C)[Si](C)(C)C)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.